

GS-441524: A Potent Inhibitor of Feline Infectious Peritonitis Virus (FIPV)

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Compound of Interest

Compound Name: GS-441524

Cat. No.: B607737

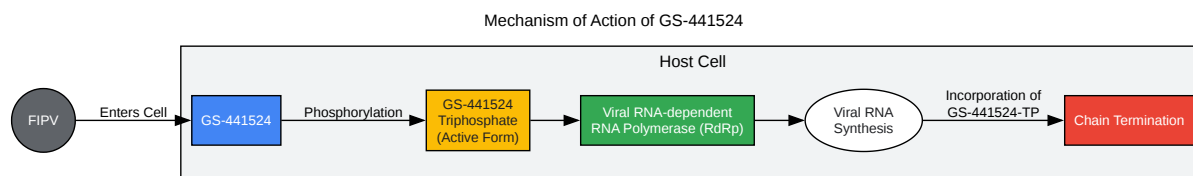
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A comprehensive guide validating the antiviral activity of **GS-441524** against FIPV, with comparisons to alternative treatments and detailed experimental data for researchers, scientists, and drug development professionals.

Feline Infectious Peritonitis (FIP) is a fatal disease in cats caused by the feline infectious peritonitis virus (FIPV), a mutated form of the feline coronavirus (FCoV).[1] For years, an FIP diagnosis was a death sentence. However, the emergence of the nucleoside analog **GS-441524** has revolutionized the treatment of this devastating disease, offering a highly effective therapeutic option.[2][3] This guide provides a detailed comparison of **GS-441524**'s antiviral activity with other compounds, supported by experimental data and protocols.

Mechanism of Action

GS-441524 is a small molecule that acts as a molecular precursor to a pharmacologically active nucleoside triphosphate.[4][5] Once inside the host cell, it is phosphorylated to its active triphosphate form. This active form mimics a natural nucleoside, competing with endogenous nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[6] Its incorporation leads to delayed chain termination, effectively halting viral replication.[6] While this is the primary mechanism, recent studies suggest a potential dual function, where **GS-441524** may also inhibit the viral macrodomain, an enzyme that counteracts the host's antiviral defenses.[2]



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Caption: Mechanism of Action of **GS-441524**.

In Vitro Antiviral Activity

Multiple studies have demonstrated the potent in vitro antiviral activity of **GS-441524** against FIPV in various feline cell lines, including Crandell-Rees Feline Kidney (CRFK) and felis catus whole fetus-4 (fcwf-4) cells.[1][4][7]

Comparative Efficacy of Antiviral Compounds against FIPV

Compound	Cell Line	EC50 (μM)	IC50 (μM)	IC90 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
GS-441524	CRFK	1.6	-	-	260.0	165.5	[8]
GS-441524	fcwf-4	-	1.4 (Type I)	2.8 (Type I)	-	-	
GS-441524	fcwf-4	-	0.8 (Type II)	3.3 (Type II)	-	-	[1]
Itraconazole	fcwf-4	-	1.0 (Type I)	39.0 (Type I)	-	-	[1]
Itraconazole	fcwf-4	-	0.3 (Type II)	18.1 (Type II)	-	-	[1]
Nirmatrelvir	CRFK	2.46	-	-	-	-	
Molnupiravir	CRFK	-	-	-	-	-	[8]
Teriflunomide	CRFK	-	-	-	-	-	[8]
Ritonavir	CRFK	-	-	-	-	-	[8]
Hydroxychloroquine	fcwf-4	-	48.7 (Type I)	-	515.7	-	[7]
Hydroxychloroquine	fcwf-4	-	30.3 (Type II)	-	-	-	[7]
Isoginkgetin	CRFK	4.77	-	-	-	-	[9]
Luteolin	CRFK	36.28	-	-	-	-	[9]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. IC90 (90% inhibitory concentration): The concentration of an inhibitor required to inhibit 90% of a biological or biochemical function. CC50 (Half-maximal cytotoxic concentration): The concentration of a compound that kills 50% of cells in a cytotoxicity assay. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.

In Vivo Efficacy and Clinical Studies

The remarkable in vitro activity of **GS-441524** translated to significant success in in vivo studies and clinical trials in cats with naturally occurring FIP.

In an experimental FIPV infection study, treatment with **GS-441524** resulted in a rapid reversal of clinical signs in all 10 treated cats.^[5] A subsequent field trial involving 31 cats with naturally occurring FIP demonstrated that **GS-441524** was a safe and effective treatment.^[10] The initial dosage was 2.0 mg/kg subcutaneously every 24 hours for at least 12 weeks, with some cats requiring a dose increase to 4.0 mg/kg.^[10]

A systematic review of 11 studies encompassing 650 FIP cases treated with **GS-441524** reported an overall treatment success rate of 84.6%.^{[11][12]} The success rate was even higher when **GS-441524** was used in combination with other antivirals.^{[11][12]}

Comparison of GS-441524 with Other Antivirals in Clinical Settings

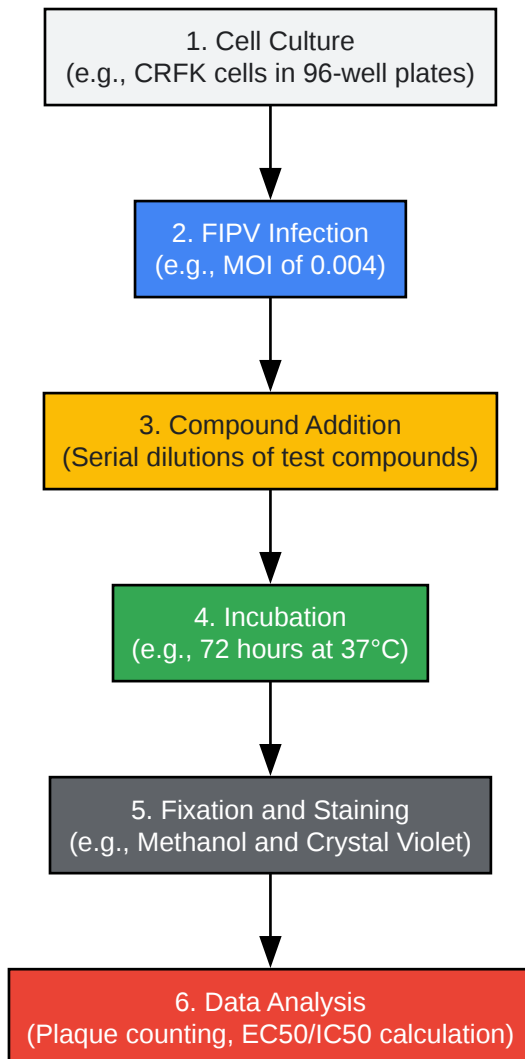
Antiviral	Mechanism of Action	Key Findings in FIP Treatment	Reference
GS-441524	Nucleoside analog (RdRp inhibitor)	High success rate (over 80%) in treating naturally occurring FIP.[11][12]	[4][5][10]
Remdesivir (GS-5734)	Prodrug of GS-441524	In vitro efficacy is comparable to GS-441524. A non-inferiority study with oral administration showed similar survival rates to GS-441524.[13]	[6][13]
GC376	3C-like protease inhibitor	Effective against FIP but may be less effective for neurological or ocular forms. Can be used in combination with GS-441524 for resistant cases.[14][15]	[14][15][16]
Molnupiravir	Nucleoside analog (induces lethal mutagenesis)	Shown to be effective in cats that have failed GS-441524 treatment. A study showed similar efficacy to GS-441524.[11][17]	[11][17]

Experimental Protocols

In Vitro Antiviral Activity Assessment

A common method to evaluate the in vitro antiviral efficacy of compounds against FIPV is the plaque reduction assay.

General Workflow for In Vitro Antiviral Assay



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Caption: General Workflow for In Vitro Antiviral Assay.

Detailed Steps:

- Cell Seeding: Crandell-Rees Feline Kidney (CRFK) cells are seeded in 96-well plates and grown to approximately 75-85% confluency.^[18]
- Viral Infection: The cell culture medium is replaced with a medium containing FIPV at a specific multiplicity of infection (MOI), for instance, 0.004.^[18]

- **Compound Treatment:** One hour after infection, the test compounds (e.g., **GS-441524**) are added to the wells in a series of two-fold dilutions.[18] Uninfected cells are also treated to assess cytotoxicity.[18]
- **Incubation:** The plates are incubated for 72 hours at 37°C to allow for viral replication and plaque formation.[18]
- **Fixation and Staining:** After incubation, the cells are fixed with methanol and stained with crystal violet to visualize the cell monolayer and viral plaques.[18]
- **Quantification:** The number of plaques is counted, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated.[18] Viral RNA levels can also be quantified using RT-qPCR for a more detailed analysis of viral replication inhibition.[19]

Conclusion

GS-441524 has demonstrated potent and consistent antiviral activity against FIPV both in vitro and in vivo. Its mechanism as a nucleoside analog that terminates viral RNA synthesis is well-established.[4][5] Comparative data indicates its superiority in many cases and highlights its role as a cornerstone in FIP therapy. While other antivirals like remdesivir, GC376, and molnupiravir also show efficacy, **GS-441524** remains a primary treatment option.[11][13] The provided experimental protocols offer a foundational framework for researchers to further validate and explore the antiviral properties of **GS-441524** and novel compounds against FIPV.

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